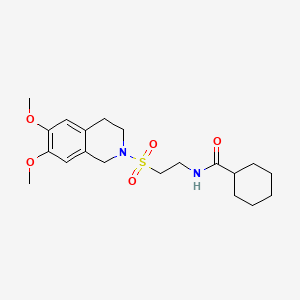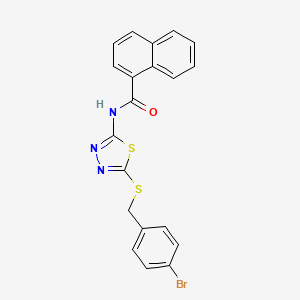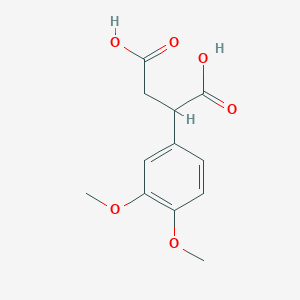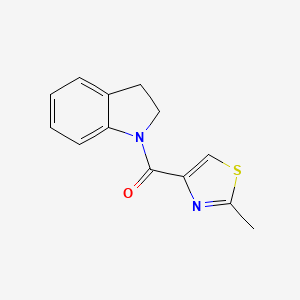![molecular formula C22H24N2O4 B2547164 7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one CAS No. 850150-54-8](/img/structure/B2547164.png)
7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one is a synthetic molecule that appears to be related to a class of compounds with potential atypical antipsychotic activity. The structure of the compound suggests that it contains a chromene backbone with a piperazine moiety attached through a methoxyphenyl linker. This structural motif is common in molecules that interact with neurotransmitter systems, such as dopamine and serotonin receptors, which are targets for antipsychotic drugs .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 7-hydroxy-4-methylchromene-2-one with various alkyl halides in the presence of anhydrous potassium carbonate to yield alkoxy-substituted chromenes. These intermediates are then refluxed with arylpiperazines in toluene with triethylamine to yield the final compounds. The synthesis route is indicative of a multi-step process that allows for the introduction of different substituents, potentially modifying the compound's pharmacological properties .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied using techniques such as NMR spectroscopy and X-ray crystallography. These techniques provide complete assignments of the molecular structure and confirm the presence of specific functional groups and their spatial arrangement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, involving nucleophilic substitution and amine alkylation. The reactions are carefully controlled to yield the desired products with the appropriate substituents. The presence of a methoxy group on the phenyl ring of the piperazine moiety suggests that it may influence the electronic properties of the molecule and, consequently, its reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are likely to be influenced by their molecular structure. The presence of the chromene and piperazine rings suggests a degree of rigidity, which could affect the molecule's ability to interact with biological targets. The substituents on the phenyl ring and the length of the alkyl chain are also important, as they can influence the lipophilicity and, therefore, the pharmacokinetic properties of the compound. The specific physical and chemical properties, such as solubility, melting point, and stability, are not detailed in the provided papers but are crucial for the compound's potential as a drug candidate .
Applications De Recherche Scientifique
DNA Binding and Cellular Staining Applications
Compounds structurally related to "7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one" have been explored for their ability to bind to DNA, particularly through interactions with the minor groove of double-stranded DNA. The synthetic dye Hoechst 33258 is an example, known for its strong affinity for AT-rich sequences in the minor groove of B-DNA. This property has made Hoechst and its analogues useful in cellular biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes, highlighting their application in research for identifying and quantifying DNA and studying cell structures (Issar & Kakkar, 2013).
Pharmaceutical Design and Therapeutic Applications
Piperazine derivatives, a structural feature present in the compound of interest, have a broad spectrum of therapeutic uses. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine ring as a pharmacophore has led to its use in the rational design of drugs for various diseases, showcasing the potential of similar compounds in medicinal chemistry and drug discovery (Rathi et al., 2016).
Neuroprotective and Pharmacological Properties
Compounds with structural similarities to the specified molecule have been investigated for their neuroprotective, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These studies provide a foundation for exploring such compounds as multitarget alternative medicines, potentially contributing to the development of novel therapeutic agents with diverse pharmacological actions (Zhang et al., 2015).
Antimicrobial and Anti-TB Activity
Piperazine analogues have also been highlighted for their antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extensively drug-resistant (XDR). This research underscores the potential of piperazine-containing compounds in addressing global health challenges posed by tuberculosis and other infectious diseases (Girase et al., 2020).
Mécanisme D'action
Target of action
“7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one” is a chromenone derivative. Chromenones are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of chromenones can vary depending on the specific targets they interact with. For example, some chromenones can inhibit enzyme activity, while others can modulate receptor signaling .
Biochemical pathways
The affected pathways would depend on the specific targets of the chromenone. For instance, if the chromenone targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The ADME properties of chromenones can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of chromenones can include changes in cell signaling, gene expression, and metabolic activity, depending on their specific targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of chromenones .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-19(25)8-7-17-16(13-21(26)28-22(15)17)14-23-9-11-24(12-10-23)18-5-3-4-6-20(18)27-2/h3-8,13,25H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWABHWAZXGPIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)